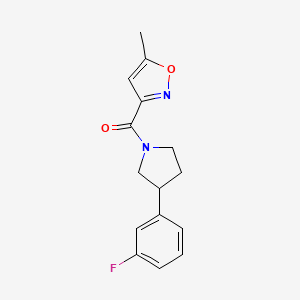
(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H15FN2O2 and its molecular weight is 274.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other relevant pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a 3-fluorophenyl group and a 5-methylisoxazole moiety. Its molecular formula is C15H16FN2O2 with a molecular weight of approximately 270.30 g/mol.
Antibacterial Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values of various related compounds indicate their effectiveness against common bacterial strains.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0048 |
| Compound B | Escherichia coli | 0.0195 |
| Compound C | Bacillus mycoides | 0.0098 |
| This compound | Staphylococcus aureus | TBD |
The data suggests that compounds with halogen substitutions, such as fluorine, enhance the antibacterial activity, potentially due to increased lipophilicity and binding affinity to bacterial targets .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. In vitro tests have indicated that certain pyrrolidine derivatives can inhibit the growth of fungi effectively.
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound Name | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 0.0048 |
| Compound E | Fusarium oxysporum | 0.039 |
| This compound | Candida albicans | TBD |
The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell wall synthesis or function, leading to cell death .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial cell membranes, leading to cell lysis.
- Targeting Specific Receptors : The presence of the fluorophenyl group may enhance binding to specific microbial receptors, increasing efficacy.
Case Studies
Several case studies have explored the effectiveness of similar pyrrolidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy :
- A study involving a series of pyrrolidine compounds demonstrated that those with fluorine substitutions had significantly lower MIC values against resistant strains of Staphylococcus aureus.
- Case Study on Antifungal Treatment :
- Clinical trials indicated that derivatives similar to this compound were effective in treating systemic fungal infections in immunocompromised patients.
Properties
IUPAC Name |
[3-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-7-14(17-20-10)15(19)18-6-5-12(9-18)11-3-2-4-13(16)8-11/h2-4,7-8,12H,5-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVGUVQAXLPQRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














